N-({[2,3'-bipyridine]-4-yl}methyl)-4-(methylsulfanyl)benzamide
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Overview
Description
N-({[2,3’-bipyridine]-4-yl}methyl)-4-(methylsulfanyl)benzamide is a complex organic compound that features a bipyridine moiety linked to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,3’-bipyridine]-4-yl}methyl)-4-(methylsulfanyl)benzamide typically involves a multi-step process. One common method includes the Buchwald-Hartwig cross-coupling reaction, where an aryl halide reacts with an amine in the presence of a palladium catalyst . This reaction is known for its efficiency in forming carbon-nitrogen bonds, which is crucial for the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-({[2,3’-bipyridine]-4-yl}methyl)-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the bipyridine or benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but often involve the use of strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-({[2,3’-bipyridine]-4-yl}methyl)-4-(methylsulfanyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism by which N-({[2,3’-bipyridine]-4-yl}methyl)-4-(methylsulfanyl)benzamide exerts its effects involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. Additionally, the benzamide structure can interact with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Sulpiride: A benzamide used as a psychiatric medication.
Benzamide, N-(methylsulfonyl): Another benzamide derivative with different functional groups.
2-(Methylsulfanyl)-N-(2-{[2-(methylsulfanyl)benzoyl]amino}phenyl)benzamide:
Uniqueness
N-({[2,3’-bipyridine]-4-yl}methyl)-4-(methylsulfanyl)benzamide is unique due to its combination of bipyridine and benzamide moieties, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
4-methylsulfanyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-24-17-6-4-15(5-7-17)19(23)22-12-14-8-10-21-18(11-14)16-3-2-9-20-13-16/h2-11,13H,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPXEEHJWSTRMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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